7-Deaza-2',3'-dideoxyadenosine is derived from adenosine through specific chemical modifications. It falls under the classification of nucleoside analogues, which are compounds that resemble natural nucleosides but have been chemically altered to enhance or modify their biological activity. This compound is often used in research to investigate DNA structure and function due to its unique properties.
The synthesis of 7-Deaza-2',3'-dideoxyadenosine typically involves several steps:
7-Deaza-2',3'-dideoxyadenosine participates in various chemical reactions typical for nucleosides:
The mechanism by which 7-Deaza-2',3'-dideoxyadenosine exerts its effects primarily revolves around its incorporation into nucleic acids:
7-Deaza-2',3'-dideoxyadenosine has several important applications in scientific research:
The incorporation of 7-deaza-2'-deoxyadenosine into oligonucleotides via solid-phase synthesis requires specialized protection strategies and modified phosphoramidites to address the altered chemical properties of the deazaadenine base. During synthesis of oligonucleotides containing 7-bromo-7-deaza-2,8-diaza-2'-deoxyadenosine, researchers implemented base-labile protecting groups to prevent nucleobase degradation under standard deprotection conditions. The dimethylaminomethylidene group protected the exocyclic amino function of the 7-deazaadenine derivative, while p-tert-butylphenoxyacetyl groups shielded canonical nucleobases (dA, dG, dC). This strategic protection scheme enabled successful synthesis with minimal side reactions, as harsh alkaline treatment at elevated temperatures causes ring opening in 7-deaza-2,8-diazaadenine systems, converting them to 5-amino-3-bromo-4-carboxamidopyrazole derivatives under alkaline conditions [5].
The modified nucleoside demonstrates distinct base pairing behavior when incorporated into oligonucleotides. Studies reveal that oligonucleotides containing 7-deaza-2,8-diazaadenine form stable base pairs with guanine and weaker pairs with thymine, following the stability order dG > dT ≫ dA ∼ dC. This altered specificity stems from the additional proton acceptor site at position 2 of the purine moiety and the increased π-electron deficiency within the aromatic system, particularly at nitrogen-1, which participates in Watson-Crick base pairing. Furthermore, the introduction of 7-halogeno substituents (bromine or iodine) significantly enhances duplex stability through hydrophobic interactions and potential halogen bonding, providing a valuable strategy for modulating oligonucleotide thermodynamics [5].
Table 1: Protection Strategies for 7-Deaza Adenine Derivatives in Solid-Phase Synthesis
Nucleoside Component | Protecting Group | Function | Deprotection Condition |
---|---|---|---|
7-Bromo-7-deaza-2,8-diaza-2'-deoxyadenosine | Dimethylaminomethylidene | Protects exocyclic amino group | Mild acid |
Canonical dA, dG, dC | p-tert-Butylphenoxyacetyl | Protects exocyclic amino groups | Mild base (AMMONIA) |
5'-Hydroxyl | 4,4'-Dimethoxytrityl (DMT) | Protects 5'-OH during synthesis | Mild acid (DCA or TCA) |
The preparation of the 2',3'-dideoxyribose backbone in 7-deaza-2',3'-dideoxyadenosine involves deoxygenation strategies such as the Barton-McCombie reaction, which effectively removes the 2'- and 3'-hydroxyl groups from adenosine precursors. This method employs radical chemistry to replace hydroxyl groups with hydrogen atoms through a multi-step process: (1) conversion of the hydroxyl to a xanthate or thiocarbonylimidazolyl derivative; (2) radical initiation with tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN); and (3) hydrogen atom transfer to generate the dideoxy product. For 7-deazaadenosine derivatives, this deoxygenation must precede nucleoside coupling due to the sensitivity of the modified base to strong reducing agents [1] [6].
The dideoxy backbone profoundly impacts the biochemical behavior of these nucleoside analogs. Removal of the 2'- and 3'-hydroxyl groups renders these compounds chain-terminating agents in DNA synthesis, as they lack the 3'-hydroxyl necessary for phosphodiester bond formation. This property makes 7-deaza-2',3'-dideoxyadenosine valuable for DNA sequencing applications and antiviral research, particularly when combined with the altered base pairing properties conferred by the 7-deaza modification. The molecular weight of 234.25 g/mol (C₁₁H₁₄N₄O₂) reflects these structural changes compared to natural deoxyadenosine (251.24 g/mol) [1].
Strategic protection of the exocyclic 4-amino group and 5'-hydroxyl is essential for the successful synthesis of oligonucleotides containing 7-deaza-2',3'-dideoxyadenosine derivatives. The 4-amino group of 7-deazaadenine analogs exhibits altered reactivity compared to canonical adenine, requiring specialized protection approaches. Researchers have successfully employed the dimethylaminomethylidene group ([N(CH₃)₂CH=]) as a protecting group for the 4-amino function of 7-bromo-7-deaza-2,8-diaza-2'-deoxyadenosine. This group demonstrates excellent compatibility with phosphoramidite chemistry and can be removed under mild acidic conditions that preserve the integrity of the glycosidic bond and the modified nucleobase [5].
For the 5'-hydroxyl group, the standard 4,4'-dimethoxytrityl (DMT) protection remains effective, providing the dual benefits of preventing unwanted side reactions during coupling and enabling real-time synthesis monitoring through trityl cation release. Critical to successful oligonucleotide assembly is the implementation of mild deprotection protocols to prevent decomposition of 7-deazaadenine derivatives. Standard ammonia deprotection (55°C overnight) causes significant degradation of sensitive 7-deaza-2,8-diazaadenine moieties, leading to ring-opened pyrazole derivatives. To circumvent this, optimized protocols using volatile amines or tert-butylphenoxyacetyl-protected canonical bases with short ammonia treatment times at reduced temperatures preserve the integrity of oligonucleotides containing these modified nucleosides [5].
The synthesis and functional impact of 7-deaza-2'-deoxyadenosine differ substantially from its 3-deaza-2'-deoxyadenosine counterpart, particularly regarding their influence on DNA structure and polymerase recognition. When incorporated into d(AAAAAA) tracts within oligonucleotides, 3-deaza-2'-deoxyadenosine causes a more pronounced reduction in DNA bending compared to the 7-deaza analog. This differential effect is position-dependent: replacement of dA residues at the 3'-end of the A-tract with either analog significantly reduces bending, while substitutions at the 5'-end show minimal impact. The greater bending reduction by 3-deazaadenosine suggests the N-3 position plays a crucial role in the minor groove hydration patterns responsible for intrinsic DNA curvature, possibly through its involvement in water-mediated hydrogen bonding networks [3].
Table 2: Comparative Properties of Deaza-Modified Adenosine Analogs
Property | 7-Deaza-2'-deoxyadenosine | 3-Deaza-2'-deoxyadenosine | Natural dA |
---|---|---|---|
Ring Modification | C replaces N at position 7 | C replaces N at position 3 | - |
DNA Bending Impact | Moderate reduction | Significant reduction | Reference |
Positional Effect in A-tracts | Strongest reduction at 3'-end | Strongest reduction at 3'-end | - |
Duplex Stability | Slight destabilization; enhanced with 7-halogeno | Moderate destabilization | Reference |
PCR Compatibility | Excellent with modified triphosphates | Limited data | Reference |
Minor Groove Interactions | Disrupted hydration pattern | Severely disrupted hydration | Normal |
In enzymatic applications, 7-deaza-modified dATP analogs demonstrate superior compatibility with DNA polymerases compared to uridine-based modifications. When modified with the 6-ethynyl-1,2,4-triazine functional group at the 7-position, 7-deaza-dATP is efficiently incorporated during primer extension (PEX) and PCR amplification, enabling post-synthetic bioorthogonal labeling with bicyclo[6.1.0]nonyne-rhodamine conjugates. Conversely, triazine-modified 2'-deoxyuridine triphosphate shows significantly poorer polymerase acceptance. Real-time kinetic analysis using switchSENSE technology confirms that DNA polymerases tolerate the 7-deaza modification better than modifications at the 5-position of uridine, establishing 7-deazaadenine derivatives as superior scaffolds for bioorthogonal labeling strategies in nucleic acids [2].
The 7-position in 7-deazaadenosine provides a chemically stable attachment point for functional groups without disrupting the Watson-Crick face of the nucleobase. This allows introduction of bioorthogonal handles (e.g., ethynyl, azido, cyclopropenyl groups) while maintaining efficient base pairing with thymine. The synthetic accessibility of 7-halogenated derivatives (7-bromo or 7-iodo) further enables diverse post-synthetic functionalization via cross-coupling reactions, expanding the utility of these analogs in nucleic acid engineering and chemical biology applications [2] [5].
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